molecular formula C12H10F3NO B8321989 4-Ethyl-5-[4-(trifluoromethyl)phenyl]oxazole

4-Ethyl-5-[4-(trifluoromethyl)phenyl]oxazole

Cat. No.: B8321989
M. Wt: 241.21 g/mol
InChI Key: OTMFCKVPPPJQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-5-[4-(trifluoromethyl)phenyl]oxazole is a useful research compound. Its molecular formula is C12H10F3NO and its molecular weight is 241.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

4-ethyl-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole

InChI

InChI=1S/C12H10F3NO/c1-2-10-11(17-7-16-10)8-3-5-9(6-4-8)12(13,14)15/h3-7H,2H2,1H3

InChI Key

OTMFCKVPPPJQCB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC=N1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(trifluoromethyl)benzaldehyde (3.60 mL, 27.0 mmol), 1-(1-isocyanopropylsulfonyl)-4-methylbenzene (6.02 g, 27.0 mmol), and K2CO3 (4.47 g, 32.4 mmol) in MeOH (100 mL) was heated to reflux. After 1.5 hr the reaction mixture was cooled to ambient temperature, and the volatiles evaporated at reduced pressure. The residue was partitioned between Et2O (100 mL) and H2O (100 mL). The separated aqueous phase was extracted with Et2O. The combined organic extract was washed with brine, dried (MgSO4), filtered, and concentrated in vacuo. Chromatography on silica gel (Analogix® Intelliflash 280™; SF40-150 g column; 10% to 30% EtOAc/hexanes eluant, 30 min) afforded 5.75 g (88%) of the title compound as a pale yellow oil. 1H NMR (300 MHz, DMSO-d6) δ 8.44 (s, 1H), 7.90-7.78 (m, 4H), 2.79 (q, J=7.5, 2H), 1.23 (t, J=7.5, 3H). MS (DCI+) m/z 242 (M+H).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
6.02 g
Type
reactant
Reaction Step One
Name
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
88%

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